Diethylphosphate
Overview
Description
Diethylphosphate, also known as diethyl phosphoric acid, is an organophosphorus compound with the molecular formula C4H11O4P. It is a colorless liquid that is commonly used as a reagent in organic synthesis and as an intermediate in the production of various chemicals. This compound is known for its high reactivity, particularly due to the presence of the phosphorus-hydrogen bond, which makes it a versatile compound in chemical reactions .
Mechanism of Action
Target of Action
Diethylphosphate primarily targets two enzymes: Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis and Cholinesterase in humans . The former enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages . Cholinesterase, on the other hand, plays a crucial role in nerve function in humans .
Mode of Action
It’s known that organophosphorus compounds, like this compound, can inhibit acetylcholinesterase, an enzyme essential for nerve function . This inhibition can lead to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of muscles and glands.
Biochemical Pathways
For instance, they can interfere with the normal function of the nervous system by inhibiting acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, leading to an excess of this neurotransmitter, which can cause overstimulation of muscles and glands.
Pharmacokinetics
It’s known that organophosphorus pesticides, which can metabolize into this compound, are often detected in urine, indicating that they are metabolized and excreted by the body .
Result of Action
The primary result of this compound’s action is the potential disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to symptoms such as muscle weakness, twitching, and paralysis. In severe cases, it can cause respiratory failure and death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its stability and action. Moreover, the pH and temperature of the environment can also influence its efficacy . It’s also worth noting that organophosphorus compounds, like this compound, are often used as pesticides, and their action can be influenced by factors such as the type of pest, the method of application, and environmental conditions .
Biochemical Analysis
Biochemical Properties
Diethylphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can affect the immune and endocrine systems and the microbiota .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylphosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In this reaction, phosphorus trichloride reacts with ethanol to produce this compound, hydrogen chloride, and ethyl chloride .
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Diethylphosphate undergoes various chemical reactions, including:
Hydrolysis: this compound hydrolyzes to form phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: It can undergo transesterification with alcohols to form different phosphonate esters.
P-Alkylation: this compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions:
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products:
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Scientific Research Applications
Diethylphosphate has numerous applications in scientific research:
Comparison with Similar Compounds
Diethylphosphate is often compared with other organophosphorus compounds, such as:
Dimethylphosphate: Similar in structure but with methyl groups instead of ethyl groups.
Triethylphosphate: Contains three ethyl groups attached to the phosphorus atom.
Diethylphosphite: Similar but exists predominantly in its phosphonate form.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFCFPECQILOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |
Record name | Diethyl phosphate | |
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DSSTOX Substance ID |
DTXSID1044699 | |
Record name | Diethyl hydrogen phosphate | |
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Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless clear liquid; [MSDSonline], Solid | |
Record name | Diethyl phosphate | |
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Record name | Diethylphosphate | |
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CAS No. |
598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |
Record name | Diethyl phosphate | |
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Record name | Diethyl phosphate | |
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Record name | NSC289195 | |
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Record name | diethyl hydrogen phosphate | |
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Record name | Phosphoric acid, diethyl ester | |
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Record name | Diethyl hydrogen phosphate | |
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Record name | Diethyl hydrogen phosphate | |
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Record name | DIETHYL PHOSPHATE | |
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Record name | Diethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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